molecular formula C13H27NO2 B14151432 1-(Dimethoxymethyl)-4-pentylpiperidine CAS No. 89129-94-2

1-(Dimethoxymethyl)-4-pentylpiperidine

Katalognummer: B14151432
CAS-Nummer: 89129-94-2
Molekulargewicht: 229.36 g/mol
InChI-Schlüssel: DOTOMZYNICPYSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Dimethoxymethyl)-4-pentylpiperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom and a pentyl group attached to the fourth carbon atom of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxymethyl)-4-pentylpiperidine typically involves the reaction of 4-pentylpiperidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final product. The reaction conditions generally include a temperature range of 20-50°C and a reaction time of 2-4 hours.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the by-products. This method allows for the efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dimethoxymethyl)-4-pentylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Dimethoxymethyl)-4-pentylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes involving piperidine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Dimethoxymethyl)-4-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Methoxymethyl)-4-pentylpiperidine
  • 1-(Ethoxymethyl)-4-pentylpiperidine
  • 1-(Dimethoxymethyl)-4-butylpiperidine

Comparison: 1-(Dimethoxymethyl)-4-pentylpiperidine is unique due to the presence of the dimethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and metabolic stability.

Eigenschaften

CAS-Nummer

89129-94-2

Molekularformel

C13H27NO2

Molekulargewicht

229.36 g/mol

IUPAC-Name

1-(dimethoxymethyl)-4-pentylpiperidine

InChI

InChI=1S/C13H27NO2/c1-4-5-6-7-12-8-10-14(11-9-12)13(15-2)16-3/h12-13H,4-11H2,1-3H3

InChI-Schlüssel

DOTOMZYNICPYSA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCN(CC1)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.